Lipophilicity Enhancement: LogP 1.53 Versus Unsubstituted Pyridine Boronic Acids
The incorporation of a trifluoromethyl group at the 2-position of the pyridine ring elevates the calculated LogP to 1.53 . This represents a significant lipophilicity increase compared to unsubstituted pyridine-3-boronic acid (estimated LogP approximately 0.5), a property that directly correlates with improved membrane permeability and oral bioavailability in drug candidates [1]. The CF3 group is widely recognized in medicinal chemistry for enhancing binding selectivity and metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.53 (calculated) |
| Comparator Or Baseline | Pyridine-3-boronic acid (unsubstituted): estimated ~0.5 |
| Quantified Difference | Approximately 1.0 LogP unit increase |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software; experimental LogP not reported |
Why This Matters
Higher LogP values predict improved passive membrane diffusion, a critical parameter for selecting building blocks intended for cell-permeable probe or drug candidate synthesis.
- [1] PMC. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega 2022, 7, 11460–11472. doi:10.1021/acsomega.2c00773. View Source
